Cas no 1512283-61-2 (2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine)

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is a halogenated pyrimidine derivative with a versatile structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of chloro, fluoro, and iodo substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. The 2-iodophenoxy moiety further expands its utility in Suzuki and other palladium-catalyzed transformations. This compound is particularly useful in the development of agrochemicals and bioactive molecules due to its stable yet modifiable framework. Its well-defined reactivity profile and high purity make it suitable for precision applications in medicinal chemistry and material science.
2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine structure
1512283-61-2 structure
Product Name:2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine
CAS No:1512283-61-2
MF:C10H5ClFIN2O
MW:350.515376806259
MDL:MFCD21788862
CID:5170826
PubChem ID:79081811
Update Time:2025-05-25

2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-chloro-5-fluoro-4-(2-iodophenoxy)-
    • 2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine
    • 2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine
    • MDL: MFCD21788862
    • Inchi: 1S/C10H5ClFIN2O/c11-10-14-5-6(12)9(15-10)16-8-4-2-1-3-7(8)13/h1-5H
    • InChI Key: AKMSVQBGDCQITO-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C(F)C(OC2=CC=CC=C2I)=N1

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2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine Related Literature

Additional information on 2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine

Comprehensive Overview of 2-Chloro-5-Fluoro-4-(2-Iodophenoxy)Pyrimidine (CAS No. 1512283-61-2)

2-Chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine (CAS No. 1512283-61-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrimidine core with halogen substitutions (chloro, fluoro, and iodo), making it a versatile intermediate for drug discovery and material science applications. Its molecular formula and weight are often queried in academic databases, reflecting its relevance in synthetic chemistry.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine. Researchers frequently search for "halogenated pyrimidine derivatives" or "iodoaryl ether synthesis" to explore its potential in kinase inhibitors or crop protection agents. The compound’s structure-activity relationship (SAR) is a hot topic, particularly in optimizing bioavailability and selectivity for target proteins.

The synthetic route for CAS 1512283-61-2 typically involves nucleophilic aromatic substitution (SNAr) reactions, a process widely discussed in organic chemistry forums. Users often inquire about "solvent effects on SNAr" or "catalysts for iodoaryl coupling," highlighting the compound’s role in methodological advancements. Its crystalline properties and stability under thermal stress are also critical for industrial scale-up, aligning with searches for "high-purity intermediates."

In the context of personalized medicine, 2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine is explored as a building block for targeted therapies. Queries like "pyrimidine-based anticancer agents" or "fluorinated drug metabolites" underscore its biomedical relevance. Additionally, its electrophilic sites enable further functionalization, a feature leveraged in combinatorial chemistry libraries.

From an SEO perspective, this content addresses high-value keywords such as "buy 1512283-61-2," "2-chloro-5-fluoro-4-(2-iodophenoxy)pyrimidine supplier," and "halogenated pyrimidine applications," while maintaining technical depth. The compound’s patent landscape and regulatory status (non-controlled) are frequently searched, ensuring compliance with platform guidelines.

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